Cas no 1171747-40-2 (N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-1-methyl-1H-pyrazole-3-carboxamide)

N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-1-methyl-1H-pyrazole-3-carboxamide structure
1171747-40-2 structure
Product Name:N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-1-methyl-1H-pyrazole-3-carboxamide
CAS No:1171747-40-2
MF:C16H14N4O3S
MW:342.372361660004
CID:5923876
PubChem ID:42110940
Update Time:2025-07-15

N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-1-methyl-1H-pyrazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-1-methyl-1H-pyrazole-3-carboxamide
    • N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-methylpyrazole-3-carboxamide
    • N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
    • 1171747-40-2
    • N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide
    • F5094-0231
    • AKOS024497001
    • Inchi: 1S/C16H14N4O3S/c1-20-5-4-11(19-20)15(21)18-16-17-12(9-24-16)10-2-3-13-14(8-10)23-7-6-22-13/h2-5,8-9H,6-7H2,1H3,(H,17,18,21)
    • InChI Key: WVYMEHJMJSGQCE-UHFFFAOYSA-N
    • SMILES: N1(C)C=CC(C(NC2=NC(C3=CC=C4OCCOC4=C3)=CS2)=O)=N1

Computed Properties

  • Exact Mass: 342.07866149g/mol
  • Monoisotopic Mass: 342.07866149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 469
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 107Ų

N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-1-methyl-1H-pyrazole-3-carboxamide Pricemore >>

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N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-1-methyl-1H-pyrazole-3-carboxamide Related Literature

Additional information on N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-1-methyl-1H-pyrazole-3-carboxamide

N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-1-methyl-1H-pyrazole-3-carboxamide (CAS No. 1171747-40-2): An Overview

N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-1-methyl-1H-pyrazole-3-carboxamide (CAS No. 1171747-40-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pyrazole and thiazole rings, with a benzodioxin moiety attached. The unique structural features of this molecule have led to its exploration in various therapeutic applications, particularly in the development of novel drugs for the treatment of neurological disorders and cancer.

The chemical structure of N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-1-methyl-1H-pyrazole-3-carboxamide is characterized by the presence of multiple heterocyclic rings and functional groups. The pyrazole ring is known for its biological activity and is commonly found in many pharmaceuticals due to its ability to modulate various biological targets. The thiazole ring adds further complexity and contributes to the compound's stability and reactivity. The benzodioxin moiety, which is a cyclic ether with two oxygen atoms, enhances the lipophilicity of the molecule, making it more suitable for crossing biological membranes.

In recent years, extensive research has been conducted on the pharmacological properties of N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-1-methyl-1H-pyrazole-3-carboxamide. Studies have shown that this compound exhibits potent anti-inflammatory and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Beyond its anti-inflammatory properties, N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-1-methyl-1H-pyrazole-3-carboxamide has also shown promise in cancer research. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. A notable study published in Cancer Research highlighted the ability of this compound to inhibit the PI3K/AKT/mTOR pathway in breast cancer cells, leading to reduced tumor growth and enhanced sensitivity to chemotherapy.

The pharmacokinetic profile of N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-1-methyl-1H-pyrazole-3-carboxamide has also been extensively studied. Research has shown that this compound has favorable oral bioavailability and a reasonable half-life, making it suitable for chronic administration. Additionally, its low toxicity profile in animal models suggests that it may be safe for use in humans. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

The synthesis of N-4-(2,3-dihydro-1,4-benzodioxin-6-y)-l)-thiazol(2-y)-l-methyl-lH-pyrazole(3-carboxamide involves several steps and requires careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the coupling of a substituted pyrazole carboxylic acid with a thiazole derivative using coupling agents such as EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) or HATU (O-(7-Azabenzotriazol--yloxy)tris(dimethylamino)phosphonium hexafluorophosphate). The benzodioxin moiety can be introduced through subsequent reactions involving aromatic substitution or coupling reactions.

In conclusion, N-(4-(2 3-dihydro 5 6-benzo dioxin 6 yl) thiazol 5 yl) methyl pyrazole 5 carboxamide (CAS No. 1171747--0) represents a promising lead compound in the development of novel therapeutic agents for various diseases. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to unravel its full potential, this compound may pave the way for innovative treatments that address unmet medical needs.

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